REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][N:5]([CH2:9][CH2:10]Cl)[CH2:6][CH2:7]Cl.[CH3:12][O:13][CH2:14][CH2:15][OH:16]>>[CH2:4]([N:5]([CH2:9][CH2:10][O:16][CH2:15][CH2:14][O:13][CH3:12])[CH2:6][CH2:7][O:16][CH2:15][CH2:14][O:13][CH3:12])[CH2:3][O:16][CH2:15][CH2:14][O:13][CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(CCCl)CCCl
|
Name
|
mixture ( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
by adding 11.6 cm3 of aqueous HCl (10 N)
|
Type
|
FILTRATION
|
Details
|
The sodium chloride was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solution was distilled
|
Name
|
|
Type
|
|
Smiles
|
C(COCCOC)N(CCOCCOC)CCOCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |